Ethyl(pentan-3-ylidene)oxidanium
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Overview
Description
Ethyl(pentan-3-ylidene)oxidanium is an organic compound that belongs to the class of oxidanium ions These compounds are characterized by the presence of an oxygen atom bonded to a positively charged carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(pentan-3-ylidene)oxidanium typically involves the reaction of ethyl alcohol with a suitable oxidizing agent. One common method is the oxidation of ethyl alcohol using acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) under controlled conditions . The reaction is carried out in an acidic medium, which facilitates the oxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as silver oxide (Ag2O), can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl(pentan-3-ylidene)oxidanium undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the oxidanium ion is replaced by a nucleophile, such as a halide ion.
Common Reagents and Conditions
Oxidizing Agents: Acidified potassium dichromate (K2Cr2O7), potassium permanganate (KMnO4), chromic acid (H2CrO4), Jones reagent (CrO3 in aqueous sulfuric acid)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halide ions (Cl-, Br-, I-).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated compounds
Scientific Research Applications
Ethyl(pentan-3-ylidene)oxidanium has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl(pentan-3-ylidene)oxidanium involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions, such as hydrogen bonding and van der Waals forces . These interactions can alter the conformation and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl(pentan-3-ylidene)oxidanium can be compared with other similar compounds, such as:
Methanol (CH3OH): A simple alcohol with similar oxidation and reduction properties.
Ethanol (CH3CH2OH): Another alcohol with comparable reactivity and applications.
Phenol (C6H5OH): An aromatic alcohol with distinct acidity and reactivity due to the presence of the benzene ring.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
52146-31-3 |
---|---|
Molecular Formula |
C7H15O+ |
Molecular Weight |
115.19 g/mol |
IUPAC Name |
3-ethoxypentane |
InChI |
InChI=1S/C7H15O/c1-4-7(5-2)8-6-3/h4-6H2,1-3H3/q+1 |
InChI Key |
BONMHGWKHQZDCW-UHFFFAOYSA-N |
Canonical SMILES |
CC[C+](CC)OCC |
Origin of Product |
United States |
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